3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine

Physicochemical profiling Lipophilicity Drug-likeness

3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421497-92-8; PubChem CID is a fully synthetic heterocyclic small molecule (MF: C₂₁H₂₃N₅O₂; MW: 377.44 g/mol) that integrates a pyridazine core with a 1H-pyrrol-1-yl substituent at position 6 and a 4-(4-ethoxybenzoyl)piperazin-1-yl moiety at position 3. The compound belongs to the piperazinylpyridazine chemotype, a scaffold that has yielded potent inhibitors of stearoyl-CoA desaturase-1 (SCD1) and human dCTP pyrophosphatase 1 (dCTPase) in peer-reviewed medicinal chemistry programs.

Molecular Formula C21H23N5O2
Molecular Weight 377.448
CAS No. 1421497-92-8
Cat. No. B2681276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine
CAS1421497-92-8
Molecular FormulaC21H23N5O2
Molecular Weight377.448
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
InChIInChI=1S/C21H23N5O2/c1-2-28-18-7-5-17(6-8-18)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-4-12-24/h3-12H,2,13-16H2,1H3
InChIKeyNBIKZQLHCDIAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421497-92-8): Structural Identity and Physicochemical Baseline for Procurement Decisions


3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421497-92-8; PubChem CID 71799903) is a fully synthetic heterocyclic small molecule (MF: C₂₁H₂₃N₅O₂; MW: 377.44 g/mol) that integrates a pyridazine core with a 1H-pyrrol-1-yl substituent at position 6 and a 4-(4-ethoxybenzoyl)piperazin-1-yl moiety at position 3 [1]. The compound belongs to the piperazinylpyridazine chemotype, a scaffold that has yielded potent inhibitors of stearoyl-CoA desaturase-1 (SCD1) and human dCTP pyrophosphatase 1 (dCTPase) in peer-reviewed medicinal chemistry programs [2][3]. It is catalogued as a research-grade screening compound by multiple non-prohibited suppliers, with confirmed availability for non-human research applications [1].

Why Generic Substitution Fails: Structural Determinants of Differentiation for 3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine


Within the piperazinylpyridazine class, seemingly minor structural permutations at three critical loci—the N-6 heterocycle, the benzoyl substituent, and the linker chemistry—produce sharply divergent physicochemical and pharmacological profiles. The target compound's unique combination of a 1H-pyrrol-1-yl group at the pyridazine 6-position, a 4-ethoxy substituent on the benzoyl ring, and a carbonyl linker (rather than sulfonyl) generates a distinct hydrogen-bond acceptor/donor landscape, lipophilicity (XLogP3 = 2.3), and topological polar surface area (TPSA = 63.5 Ų) that cannot be recapitulated by swapping any single module [1]. Class-level SAR from SCD1 and dCTPase inhibitor programs demonstrates that alterations to the N-6 heterocycle or benzoyl substituent can shift IC₅₀ values by over 100-fold, making untested substitution scientifically indefensible without paired assay data [2][3].

Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiation of 3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421497-92-8) from Closest Analogs


Evidence Dimension 1: Lipophilicity (XLogP3) Differentiates the 4-Ethoxybenzoyl Derivative from 3-Chlorobenzoyl and 3-Methoxybenzenesulfonyl Analogs

The target compound's computed XLogP3 of 2.3 [1] positions it in a moderate lipophilicity range distinct from its closest commercial analogs. The 3-chlorobenzoyl analog (CAS 1396855-09-6), where the 4-ethoxy group is replaced by 3-chloro, is predicted to have a higher XLogP3 (~2.8–3.0 based on the electron-withdrawing chloro substituent), while the 3-methoxybenzenesulfonyl analog (CAS 1421474-60-3) introducing a sulfonamide linker is predicted to have a substantially lower XLogP3 (~1.5–1.8) due to the additional polar sulfonyl oxygens [2]. These XLogP3 differences of approximately 0.5–0.8 log units correspond to roughly 3- to 6-fold differences in computed octanol-water partition coefficient, which directly impact membrane permeability, non-specific protein binding, and aqueous solubility in screening assays. The target compound's XLogP3 of 2.3 resides within the optimal range (1–3) for lead-like compounds per the Congreve rule-of-three, whereas the chlorobenzoyl analog approaches the upper boundary and the sulfonamide analog may exhibit solubility-limited behavior.

Physicochemical profiling Lipophilicity Drug-likeness Piperazinylpyridazine

Evidence Dimension 2: Topological Polar Surface Area (TPSA) and Hydrogen-Bond Profile Differentiate the Pyrrole-Containing Scaffold from N-Ethylpiperazine and Trimethylpyrazole Congeners

The target compound possesses a computed TPSA of 63.5 Ų with 0 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA) [1]. In contrast, the N-ethylpiperazine analog (CAS 898437-80-4), which replaces the pyrrole ring with an N-ethylpiperazine moiety, is predicted to exhibit a TPSA of approximately 69–72 Ų due to the additional tertiary amine nitrogen contributing to polar surface area without adding HBD capacity. The trimethylpyrazole analog (CAS 1020502-01-5) would have a TPSA of approximately 67–70 Ų, reflecting the additional nitrogen atoms in the pyrazole ring. The target compound's TPSA of 63.5 Ų is noteworthy because it falls below the established 70 Ų threshold associated with favorable blood-brain barrier (BBB) penetration, whereas the N-ethylpiperazine and trimethylpyrazole analogs approach or exceed this threshold [2]. Additionally, the target compound has zero HBDs, which is favorable for passive membrane permeability compared to analogs containing secondary amine functionalities. The combination of TPSA <70 Ų and HBD = 0 suggests the target compound may possess superior intrinsic membrane permeability relative to its closest commercially available congeners.

Polar surface area Hydrogen bonding Blood-brain barrier permeability Oral bioavailability

Evidence Dimension 3: Carbonyl Linker Chemistry Enables Distinct Conformational Flexibility Relative to Sulfonamide-Linked Analogs

The target compound employs a carbonyl (C=O) linker between the piperazine ring and the 4-ethoxyphenyl group, whereas the 3-methoxybenzenesulfonyl analog (CAS 1421474-60-3) uses a sulfonyl (SO₂) linker [1][2]. This difference has quantifiable consequences for molecular geometry: the carbonyl linker permits a rotatable bond between the piperazine nitrogen and the carbonyl carbon (1 of the 5 total rotatable bonds in the target compound), allowing the 4-ethoxyphenyl ring to sample a wider conformational space. In contrast, the sulfonyl linker introduces a tetrahedral sulfur center with two S=O bonds that constrain the orientation of the attached aryl ring and increase the rotational barrier. The target compound's 5 rotatable bonds [1] confer a moderate degree of conformational flexibility (rotatable bond count within the recommended ≤10 for oral drugs), whereas the sulfonamide analog introduces additional rigidity that may reduce the entropic penalty upon target binding but simultaneously limit the compound's ability to adapt to different protein binding pockets. This carbonyl-versus-sulfonyl distinction is pharmacologically consequential: in the SCD1 inhibitor series reported by Zhang et al., replacement of a carbonyl linker with a sulfonamide resulted in >10-fold loss of potency against mSCD1, demonstrating that linker chemistry is a critical determinant of target engagement [3].

Linker chemistry Conformational flexibility Target engagement Scaffold optimization

Evidence Dimension 4: The 4-Ethoxy Substituent Provides a Distinct Electron-Donating Profile Versus 3-Chloro and 2,3-Dimethoxy Benzoyl Analogs

The 4-ethoxy substituent on the benzoyl ring (Hammett σₚ ≈ -0.24 for OEt) exerts an electron-donating effect via resonance, which modulates the electron density of the carbonyl oxygen and consequently affects hydrogen-bond acceptor strength at the carbonyl [1]. In contrast, the 3-chlorobenzoyl analog (CAS 1396855-09-6) bears a meta-chloro substituent (σₘ ≈ +0.37), which is electron-withdrawing and produces an opposing electronic effect on the carbonyl [2]. The 2,3-dimethoxybenzoyl analog (CAS 1421499-52-6) introduces two electron-donating methoxy groups that create a sterically more hindered and electronically distinct environment. These electronic differences have practical consequences: in the benzoylpiperazine GlyT1 inhibitor series, optimizations of the benzoyl substituent produced compounds with GlyT1 pIC₅₀ values ranging from 5.0 to >8.0, demonstrating that electronic modulation of the benzoyl ring directly impacts target affinity [3]. The 4-ethoxy group also avoids the potential metabolic liability associated with chloro-substituted aromatics (CYP450-mediated oxidative dechlorination or reactive metabolite formation), which is a documented concern for the 3-chlorobenzoyl analog. Furthermore, the ethoxy group serves as a synthetic handle for potential O-dealkylation to the phenol, offering a metabolic soft spot that can be exploited in prodrug design, unlike the metabolically more stable but potentially more toxic chloro substituent.

Electronic effects Structure-activity relationships Benzoyl substitution Cytochrome P450 liability

Evidence Dimension 5: Class-Level Pharmacological Precedent from SCD1 and dCTPase Inhibitor Series Establishes the Piperazinylpyridazine Scaffold as a Privileged Chemotype

Although the target compound itself lacks published target-specific IC₅₀ data, the piperazinylpyridazine scaffold has been validated across two independent drug discovery programs with quantitative potency benchmarks. In the SCD1 inhibitor program, compound XEN103 (a piperazinylpyridazine derivative) achieved mSCD1 IC₅₀ = 14 nM and HepG2 cellular IC₅₀ = 12 nM, with in vivo efficacy at ED₅₀ = 0.8 mg/kg in rodent models [1]. In the dCTPase inhibitor program, lead piperazinylpyridazine compounds exhibited thermal stabilization of dCTPase (ΔTₘ shifts) and synergistic enhancement of cytidine analogue cytotoxicity in leukemic cells at sub-micromolar concentrations [2]. These data establish that the piperazinylpyridazine core is compatible with single-digit nanomolar target engagement, cellular activity, and oral bioavailability when appropriately substituted. The target compound's specific substitution pattern—1H-pyrrole at the 6-position and 4-ethoxybenzoyl on the piperazine—has not been evaluated in these published series, creating an opportunity for novelty. The 1H-pyrrole moiety, in particular, is structurally distinct from the substituted phenyl, pyrazole, and pyridine groups explored in the SCD1 and dCTPase programs, suggesting the target compound may exhibit a divergent selectivity profile while retaining the pharmacological advantages of the validated scaffold.

Kinase inhibitor scaffold SCD1 inhibition dCTPase inhibition Privileged structure

Best Research and Industrial Application Scenarios for 3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421497-92-8)


Scenario 1: CNS-Targeted Screening Libraries Requiring Favorable BBB Permeability Physicochemical Signatures

With a computed TPSA of 63.5 Ų (below the 70 Ų BBB penetration threshold) and zero hydrogen-bond donors [1], this compound is an ideal candidate for inclusion in CNS-focused screening decks. Its moderate lipophilicity (XLogP3 = 2.3) and favorable TPSA distinguish it from the N-ethylpiperazine and trimethylpyrazole analogs, which are predicted to approach or exceed the BBB-permeability threshold [2]. Procurement of this compound for CNS-targeted high-throughput screening directly addresses the physicochemical filtering criteria that many commercial CNS libraries fail to satisfy.

Scenario 2: SCD1 or dCTPase Inhibitor Hit Expansion with Novel IP Potential

The validated piperazinylpyridazine scaffold has produced potent SCD1 inhibitors (XEN103: IC₅₀ = 12–14 nM) and dCTPase inhibitors with cellular synergy [3][4]. However, the specific combination of 1H-pyrrole at the 6-position and 4-ethoxybenzoyl on the piperazine has not been disclosed in published SAR studies, creating an opportunity to generate novel composition-of-matter intellectual property. Researchers can procure this compound as a starting point for hit expansion and lead optimization programs targeting metabolic disease (SCD1) or oncology (dCTPase) with reduced risk of interfering patent filings.

Scenario 3: Comparator-Based Physicochemical Profiling in Lead Optimization

The compound serves as an ideal reference standard for profiling campaigns that systematically vary the N-6 heterocycle (pyrrole vs. pyrazole vs. N-ethylpiperazine), the benzoyl substituent (4-ethoxy vs. 3-chloro vs. 2,3-dimethoxy), and the linker chemistry (carbonyl vs. sulfonyl). The quantified differences in XLogP3 (Δ ≈ 0.5–0.8), TPSA (Δ ≈ 5–8 Ų), and electronic character (Δσ ≈ 0.61 Hammett units) provide a data-rich matrix for developing predictive QSAR models [1][5]. Procurement of all four analogs together enables systematic deconvolution of substituent effects on ADME and target engagement endpoints.

Scenario 4: Academic Chemical Biology for Underexplored Target Classes

For academic chemical biology groups investigating nucleotide metabolism (dCTPase, TDP1) or lipid metabolism (SCD1), this compound offers a structurally distinct entry point into the piperazinylpyridazine chemotype. Published dCTPase inhibitors from this class exhibit outstanding selectivity over related NTP pyrophosphatases and synergize with clinically used cytidine analogues [4]. The target compound's 4-ethoxy substitution avoids the potential reactive metabolite concerns associated with chlorinated aromatics, making it a safer starting point for prolonged cell-based assays and preliminary in vivo tolerability studies.

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